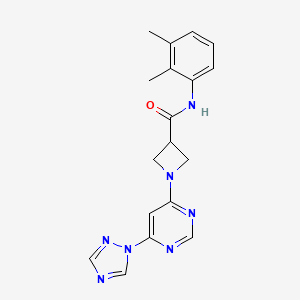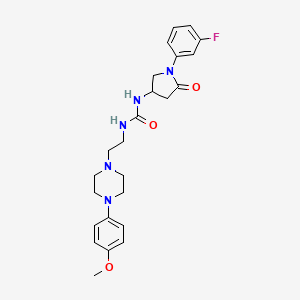![molecular formula C24H21NO5 B2998116 2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)phenoxy]propanoic acid CAS No. 2287297-93-0](/img/structure/B2998116.png)
2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)phenoxy]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)phenoxy]propanoic acid” is a complex organic molecule. It has a molecular weight of 417.46 . The compound is solid at room temperature .
Synthesis Analysis
The synthesis of this compound involves several steps. First, 9H-Fluorene is reacted with methoxycarbonyl chloride in the presence of TEA to yield 9-methoxycarbonylfluorene. Then, 2-amino-3-(4-methoxycarbonylphenyl)propanoic acid is protected by reacting it with methoxycarbonyl chloride in the presence of DIPEA to yield the corresponding N-protected amine. The N-protected amine is then coupled with 9-methoxycarbonylfluorene in the presence of DCC and NHS to yield the corresponding amide. Finally, the amide is deprotected by treatment with NaOH in methanol to yield the target compound.Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorene moiety attached to a propanoic acid group via a methoxycarbonylamino linker . The InChI code for this compound is 1S/C25H23NO5/c1-30-17-12-10-16 (11-13-17)14-23 (24 (27)28)26-25 (29)31-15-22-20-8-4-2-6-18 (20)19-7-3-5-9-21 (19)22/h2-13,22-23H,14-15H2,1H3, (H,26,29) (H,27,28)/t23-/m1/s1 .Physical and Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 417.46 .Applications De Recherche Scientifique
Synthesis and Protective Applications
2-[3-(9H-Fluoren-9-ylmethoxycarbonylamino)phenoxy]propanoic acid is a compound with notable applications in the synthesis of peptides and oligomers. It is part of a group of fluorenylmethoxycarbonyl (Fmoc) protected amino acids used extensively in the synthesis of peptides. For instance, the Fmoc group is employed for the protection of hydroxy groups in conjunction with various acid- and base-labile protecting groups. This allows for its convenient removal without disturbing other sensitive groups in the molecule, making it an essential tool in the synthesis of complex peptides and proteins (Gioeli & Chattopadhyaya, 1982).
Enhancing Material Properties
The incorporation of fluorenylmethoxycarbonyl functionalities into materials also opens up pathways to enhance their properties. For example, fluorenylmethoxycarbonyl derivatives have been used to develop novel fluorescence probes that can reliably detect reactive oxygen species (ROS) and distinguish specific species. Such probes are valuable in biological and chemical applications, including studying the roles of highly reactive oxygen species in various diseases and biological processes (Setsukinai et al., 2003).
Biomolecular Modifications and Drug Development
Furthermore, the fluorenylmethoxycarbonyl (Fmoc) group's utility extends to the modification of biomolecules, where it serves as a protective group in the synthesis of peptide amides. This utility underscores its significance in drug development processes, where precision in molecular modifications can influence drug efficacy and specificity (Funakoshi et al., 1988).
Applications in Functional Materials
The compound is also instrumental in the creation of functional materials, such as in the synthesis of oligomers derived from amide-linked neuraminic acid analogs. This application demonstrates its role in creating complex structures that can be used in a variety of scientific and technological fields, further highlighting its versatility and importance in research (Gregar & Gervay-Hague, 2004).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)phenoxy]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5/c1-15(23(26)27)30-17-8-6-7-16(13-17)25-24(28)29-14-22-20-11-4-2-9-18(20)19-10-3-5-12-21(19)22/h2-13,15,22H,14H2,1H3,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOJTWEXTJZADOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=CC=CC(=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2998033.png)
![3-Bromo-5-ethoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B2998034.png)
![Methyl 2-[2-[[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]sulfamoyl]-4,5-dimethoxyphenyl]acetate](/img/structure/B2998035.png)

![(Z)-3-chloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzo[b]thiophene-2-carboxamide](/img/structure/B2998038.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2998040.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2998042.png)
![4-(isobutyrylamino)-N-[4-(methylthio)benzyl]-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2998043.png)

![3-(benzo[d]thiazol-2-yl)-4-oxo-4H-chromen-7-yl cyclohexanecarboxylate](/img/structure/B2998046.png)
![ethyl 1-(2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperidine-3-carboxylate](/img/structure/B2998049.png)

![[(2Z)-2-[(2-Chlorophenyl)methylidene]cyclopropyl]methanol](/img/structure/B2998054.png)
